2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-
Brand Name: Vulcanchem
CAS No.: 27684-79-3
VCID: VC1698493
InChI: InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3
SMILES: CC(C)NCC(COC1=CC=C(C=C1)N)O
Molecular Formula: C12H20N2O2
Molecular Weight: 224.3 g/mol

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-

CAS No.: 27684-79-3

Cat. No.: VC1698493

Molecular Formula: C12H20N2O2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- - 27684-79-3

Specification

CAS No. 27684-79-3
Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
IUPAC Name 1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol
Standard InChI InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3
Standard InChI Key MBHQWSSJIBMVIA-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)N)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)N)O

Introduction

Chemical Identity and Structure

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- represents a secondary alcohol with amino functionalities that give it distinctive chemical behavior. The compound has several synonyms in scientific literature, reflecting its structure and relation to practolol.

Basic Identification

The compound is formally identified through several standardized parameters that allow for its precise recognition in chemical databases and literature. These identifiers are crucial for researchers and manufacturers working with this substance.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number27684-79-3
IUPAC Name1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol
Molecular FormulaC₁₂H₂₀N₂O₂
Molecular Weight224.3 g/mol
InChIInChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3
InChIKeyMBHQWSSJIBMVIA-UHFFFAOYSA-N
SMILESCC(C)NCC(COC1=CC=C(C=C1)N)O

The compound's structure includes an amino group attached to a phenyl ring, which is connected through an ether linkage to a propanol chain that also contains an isopropylamine group . This arrangement of functional groups contributes to its chemical behavior and biological activity.

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific literature, which can be important for comprehensive literature searches:

  • Desacetylpractolol

  • 4-[2-hydroxy-3-(isopropylamino)propoxy]aniline

  • p-(2-hydroxy-3-isopropylaminopropoxy)aniline

  • 1-(4-aminophenoxy)-3-isopropylaminopropan-2-ol

  • 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzenamine

  • 1-(4-amino-phenoxy)-2-hydroxy-3-isopropylamino-propane

These alternative names reflect both its chemical structure and its relationship to practolol, highlighting its role as a metabolite resulting from deacetylation processes.

Physical and Chemical Properties

This section details the physicochemical properties of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-, which are crucial for understanding its behavior in various environments and applications.

Physical Properties

The compound possesses distinct physical properties that influence its handling, storage, and application in research and potential pharmaceutical contexts.

Table 2: Physical Properties

PropertyValue
Physical StateNot specified in sources
Density1.092 g/cm³
Boiling Point407.2°C at 760 mmHg
Melting PointNot available
Flash Point200°C
Index of Refraction1.549
LogP1.97860
Polar Surface Area (PSA)67.51000
Vapour Pressure2.32E-07 mmHg at 25°C

These physical properties indicate that 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- has relatively low volatility, as evidenced by its high boiling point and low vapor pressure . The LogP value of approximately 1.98 suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Chemical Reactivity

While specific reactivity data is limited in the search results, the functional groups present in the molecule provide insight into its potential chemical behavior. The compound contains:

  • A secondary alcohol group (-OH), which can participate in oxidation reactions and form esters

  • An ether linkage (-O-), which is generally stable but can be cleaved under strong acidic conditions

  • A primary amine (-NH₂) on the aromatic ring, which can undergo various nucleophilic reactions

  • A secondary amine (-NH-) in the isopropylamine group, which can participate in various substitution reactions

Pharmacological and Biological Properties

The pharmacological properties of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- are closely related to its parent compound, practolol, and its metabolism in various organisms.

Relationship to Practolol

Practolol is a β-adrenergic blocking agent that has been studied extensively. 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- is the deacetylated metabolite of practolol, formed through the removal of the acetyl group . This metabolic relationship is important for several reasons:

Species Differences in Metabolism

Research has revealed significant variations in practolol metabolism across species, which is relevant for understanding the formation and presence of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-:

  • Marmosets show extensive deacetylation of practolol (approximately 57% of dose)

  • Urinary elimination in marmosets is relatively low, with only 25% being recovered within 4 days

  • Over 30% of urinary radioactivity in marmosets appears as desacetyl practolol

  • Less than 50% of urinary radioactivity in marmosets remains as unchanged practolol

  • In other species (rat, mouse, guinea-pig, rabbit), deacetylation is more limited (typically around 5%)

  • Mouse shows somewhat higher deacetylation rates (8-14%) compared to other rodents

These species differences have implications for preclinical studies and extrapolation of findings to human pharmacology.

Structure-Activity Relationships

Understanding how the structure of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- relates to its biological activity provides insights into its potential pharmacological mechanisms and applications.

Structural Features and Activity

While the search results don't provide specific structure-activity relationship (SAR) studies for 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- itself, they do contain information about related compounds that can inform our understanding:

Search result describes SAR studies of related compounds, particularly (4-alkoxyphenyl)glycinamides and corresponding 1,3,4-oxadiazole bioisosteres derived from the 2-AMPP scaffold as GPR88 agonists. These studies identified several structural elements important for activity:

  • The lipophilicity of alkoxy groups influences potency

  • Amino groups can be replaced by other functionalities (hydroxyl, ester, amide) with comparable or improved activity

  • Some structural regions have limited space for modifications, suggesting specific receptor interactions

While these findings pertain to related compounds rather than 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- specifically, they provide context for understanding how similar structural features might influence biological activity.

Comparison with Related Compounds

The structural relationship between 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- and practolol presents an opportunity to examine how specific structural changes affect properties and activity:

The search results also mention a compound identified as "4'-Methylthiopropranolol" (CAS: 73315-35-2) , which represents another structural variation in this class of compounds, incorporating a methylthio group and potentially exhibiting different pharmacological properties.

Research and Applications

The research landscape surrounding 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- primarily relates to its role as a metabolite and to broader studies of beta-blockers and their derivatives.

Metabolism Studies

A significant area of research involving 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- concerns the metabolism of practolol across different species. These studies have revealed:

  • Significant interspecies differences in practolol metabolism

  • The particular importance of deacetylation in marmosets

  • Correlations between metabolic patterns and pharmacokinetic parameters

Research has employed both ring- and acetyl-14C-labelled materials to track the metabolic fate of practolol, monitoring elimination in urine and expired air, and examining urinary metabolite patterns using thin-layer chromatography .

Analytical Methods and Characterization

Proper characterization and analysis of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- are essential for research, quality control, and regulatory purposes.

Chromatographic Analysis

Chromatographic methods are essential for purity assessment and quantitative analysis of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-:

  • High-Performance Liquid Chromatography (HPLC)

    • Suitable for separation and quantification

    • Likely employing reverse-phase conditions given the compound's moderate lipophilicity

  • Thin-Layer Chromatography (TLC)

    • Mentioned in the metabolism studies for analyzing urinary metabolites

    • Useful for rapid qualitative analysis and reaction monitoring

  • Gas Chromatography (GC)

    • Potentially applicable after derivatization

    • Useful for volatile metabolites or derivatives

These methods would be essential for monitoring synthesis, assessing purity, and conducting quantitative analyses in research contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator